molecular formula C17H19N3O2 B5334117 N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-ethoxybenzamide

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-ethoxybenzamide

Cat. No.: B5334117
M. Wt: 297.35 g/mol
InChI Key: MDSJGZYVQGOMLY-UNOMPAQXSA-N
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Description

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-ethoxybenzamide is an organic compound with a complex structure that includes an ethoxybenzamide group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-ethoxybenzamide typically involves the condensation of 4-ethoxybenzoyl chloride with 4-aminophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-ethoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides

Scientific Research Applications

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound may interact with cellular pathways involved in cell growth and proliferation, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-ethylbenzamide
  • N-[(Z)-1-(3-aminophenyl)ethylideneamino]-2,4,6-trichloroaniline
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-ethoxybenzamide stands out due to its specific structural features, such as the ethoxy group and the Z-configuration of the imine bondCompared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-22-16-10-6-14(7-11-16)17(21)20-19-12(2)13-4-8-15(18)9-5-13/h4-11H,3,18H2,1-2H3,(H,20,21)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSJGZYVQGOMLY-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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